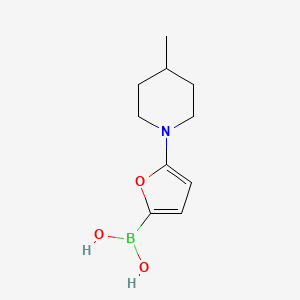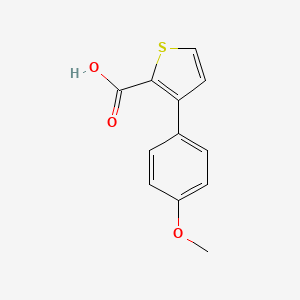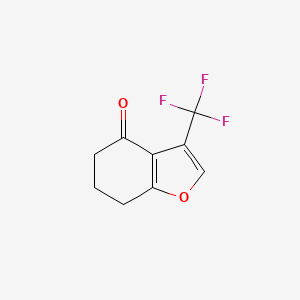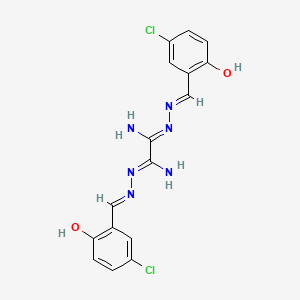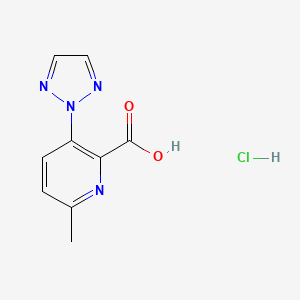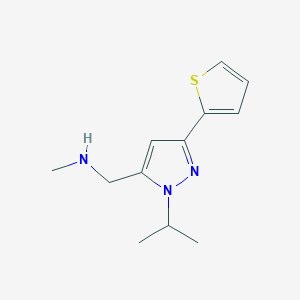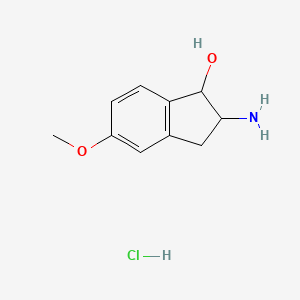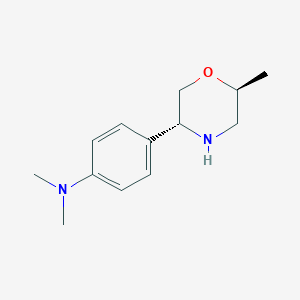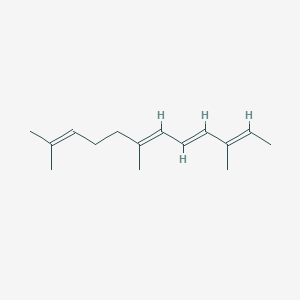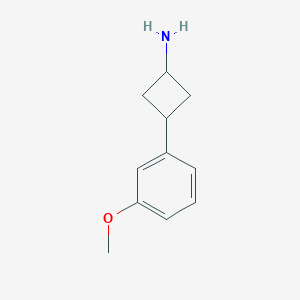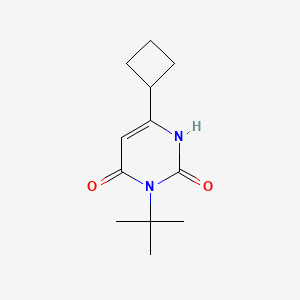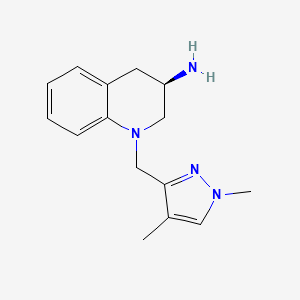
(R)-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Pyrazole to the Tetrahydroquinoline: This step may involve nucleophilic substitution or other coupling reactions.
Final Functionalization: Introduction of the amine group and any other necessary functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the tetrahydroquinoline ring.
Substitution: Various substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, polymers, or other materials.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
類似化合物との比較
Similar Compounds
®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine: can be compared to other pyrazole-tetrahydroquinoline derivatives.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline structures but different functional groups.
Uniqueness
The uniqueness of ®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
特性
分子式 |
C15H20N4 |
|---|---|
分子量 |
256.35 g/mol |
IUPAC名 |
(3R)-1-[(1,4-dimethylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine |
InChI |
InChI=1S/C15H20N4/c1-11-8-18(2)17-14(11)10-19-9-13(16)7-12-5-3-4-6-15(12)19/h3-6,8,13H,7,9-10,16H2,1-2H3/t13-/m1/s1 |
InChIキー |
UXDQKIHCJLFRMZ-CYBMUJFWSA-N |
異性体SMILES |
CC1=CN(N=C1CN2C[C@@H](CC3=CC=CC=C32)N)C |
正規SMILES |
CC1=CN(N=C1CN2CC(CC3=CC=CC=C32)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


